molecular formula C22H25N3O3S2 B2848139 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941992-77-4

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2848139
CAS No.: 941992-77-4
M. Wt: 443.58
InChI Key: PSORCEONVDDKFY-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a benzothiazole core linked to a phenyl-ethylsulfonyl group via a piperazine-ethanone scaffold. This specific structure incorporates pharmacophores known for diverse biological activities, making it a compound of significant interest in medicinal chemistry and preclinical research . The compound's core structure suggests potential for anticancer applications. Research on closely related benzothiazole-piperazine analogs has demonstrated potent cytotoxic effects against various cancer cell lines. These compounds can induce cell cycle arrest and promote apoptosis (programmed cell death), as evidenced by significant increases in apoptotic cell populations in assays, highlighting their potential as leads for oncology drug discovery . The ethylsulfonyl group on the phenyl ring may influence the compound's overall pharmacokinetic profile, potentially affecting its solubility and metabolic stability . Beyond oncology, the benzothiazole moiety is a privileged structure in neuroscience and pharmacology . Molecules containing this ring system have been developed to act on a variety of central nervous system (CNS) targets, indicating that this compound could also be a valuable tool for researching neurological pathways and receptors . Its mechanism of action is likely multi-faceted, potentially involving the inhibition of specific enzymes or modulation of key signaling pathways related to cell proliferation and inflammation . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption . It is essential for basic research to explore its physicochemical properties, mechanism of action, and full pharmacological potential.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-30(27,28)18-9-7-17(8-10-18)15-20(26)24-11-13-25(14-12-24)22-23-21-16(2)5-4-6-19(21)29-22/h4-10H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSORCEONVDDKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₂S
  • Molecular Weight : 399.49 g/mol

Structural Features :

  • The compound consists of an ethylsulfonyl group attached to a phenyl ring.
  • It incorporates a piperazine moiety linked to a thiazole derivative, which is known for various biological activities.

Research indicates that the compound may interact with several biological targets, including:

  • Inhibition of Enzymatic Activity : It has been suggested that similar compounds can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which is involved in glucocorticoid metabolism .
  • Antiproliferative Effects : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, indicating potential uses in oncology .

Biological Activity and Therapeutic Potential

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Several studies have reported that thiazole derivatives exhibit potent anticancer properties. For instance, compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range against various cancer cells, suggesting that this compound may also possess significant antiproliferative activity .

Antimicrobial Properties

Thiazole compounds are often evaluated for their antimicrobial effects. Research indicates that modifications in the thiazole ring can lead to enhanced activity against bacterial strains and fungi, making this compound a candidate for further antimicrobial studies .

Neuroprotective Effects

Some derivatives of thiazoles have been investigated for their neuroprotective properties. The presence of the piperazine moiety may contribute to these effects by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of thiazole-based compounds:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives, including those with piperazine groups, and evaluated their biological activities. Results indicated that certain modifications led to increased potency against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence and position of substituents on the phenyl and thiazole rings significantly influence biological activity. For example, compounds with electron-donating groups showed enhanced cytotoxicity compared to their counterparts .
  • Clinical Relevance : Some derivatives have progressed to preclinical trials, demonstrating efficacy in animal models for conditions such as cancer and bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 µM against cancer cell lines ,
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduced oxidative stress in neuronal models

Scientific Research Applications

Structural Representation

The structural representation of the compound indicates functional groups that may contribute to its biological activity, such as the ethylsulfonyl group and the thiazole moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-(ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. A case study involving a related thiazole compound demonstrated a reduction in cell proliferation in breast cancer cell lines, suggesting that the thiazole component may play a crucial role in its efficacy .

Antimicrobial Properties

Additionally, this compound has been evaluated for its antimicrobial properties. A study testing various derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria. The ethylsulfonyl group is believed to enhance solubility and permeability, which are critical for antimicrobial effectiveness .

Neuropharmacological Effects

The piperazine ring in the compound is known for its neuropharmacological effects. Research on piperazine derivatives has shown potential in treating neurological disorders such as anxiety and depression. A study highlighted the anxiolytic effects of piperazine-based compounds, suggesting that similar structures could be explored for therapeutic use .

Pesticidal Activity

In agricultural science, compounds with similar structures have been investigated for their pesticidal activity. The incorporation of sulfonamide groups has been linked to increased efficacy against pests while minimizing environmental impact. A comparative analysis of various sulfonamide-containing compounds showed promising results in controlling pest populations without harming beneficial insects .

Plant Growth Regulation

Furthermore, studies have indicated that certain thiazole derivatives can act as plant growth regulators. The application of these compounds in agricultural settings showed enhanced growth rates and improved resistance to stress factors in crops .

Synthesis of Functional Materials

In material science, the unique properties of this compound allow for its use in synthesizing functional materials. Research has explored its application in creating polymers with enhanced thermal stability and mechanical strength due to the presence of both thiazole and sulfonamide groups .

Nanocomposite Development

Moreover, the compound's structure facilitates its incorporation into nanocomposites for electronic applications. Recent advancements have shown that integrating such compounds into nanomaterials can improve conductivity and overall performance in electronic devices .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound C₂₁H₂₂N₃O₃S₂ 428.54 Ethylsulfonylphenyl, 4-methylbenzothiazole N/A Not explicitly reported
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5i) C₃₄H₂₉N₁₁OS 593.17 Triazole-thioether, diphenyltriazole N/A Anticancer (moderate activity)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone (7e) C₂₁H₂₁N₇O₃S₂ 491.57 Methoxyphenylsulfonyl, tetrazole-thioether 131–134 Antiproliferative (IC₅₀ ~ 10 μM)
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) C₂₄H₂₇FN₈O₂S 484.20 Fluorophenylurea, hydrazinyl-ketone N/A Antifungal (moderate activity)

Key Observations:

Substituent Effects on Bioactivity :

  • The ethylsulfonyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., trifluoromethyl or methoxyphenylsulfonyl in ) but reduce lipophilicity relative to arylthioether groups in compound 5i .
  • The 4-methylbenzothiazole moiety likely improves metabolic stability compared to unsubstituted benzothiazoles, as seen in compound 5k (C=56.31%, N=22.84%) .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of α-halogenated ethanones with sulfonyl-piperazine intermediates, analogous to methods in (e.g., reaction of 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with thiols) . Yields for similar compounds range from 70–88% (e.g., 85.1% for compound 11a in ), suggesting feasible scalability .

Table 2: Activity Comparison of Piperazine-Benzothiazole Hybrids

Compound Class Target Pathway/Receptor IC₅₀/EC₅₀ (μM) Mechanism Insights Reference
Anticancer hybrids (e.g., 5i) Tubulin polymerization inhibition 5–20 Disruption of microtubule dynamics via triazole
Antifungal agents (e.g., 11a) Fungal membrane integrity 10–50 Urea linkage enhances membrane penetration
Antiproliferative agents (e.g., 7e) Apoptosis induction 5–15 Sulfonyl groups stabilize protein-ligand interactions

Key Insights:

  • The target compound’s ethylsulfonyl group may favor interactions with polar residues in enzymatic pockets, similar to sulfonamide-based inhibitors in .
  • 4-Methylbenzothiazole could enhance DNA intercalation, as seen in benzothiazole-triazole hybrids (e.g., 5k: EI-MS m/z=490.13) .

Q & A

Advanced Research Question

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon_\text{on}, koff_\text{off}) between the compound and immobilized receptors .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in silico to predict binding modes and residence times .
  • Knockout Cell Lines: CRISPR-edited cells lacking target receptors are used to validate specificity in functional assays .

How can derivatives of this compound be designed to enhance pharmacological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing ethylsulfonyl with cyclopropylsulfonyl) to assess impact on potency .
  • Bioisosteric Replacement: Substitute the benzo[d]thiazole ring with indole or triazole moieties to improve metabolic stability .
  • Prodrug Design: Introduce ester or phosphate groups to enhance solubility and bioavailability .

What analytical techniques are essential for ensuring batch-to-batch consistency in academic research?

Basic Research Question

  • Purity Analysis: HPLC with UV/Vis detection (≥95% purity threshold) .
  • Elemental Analysis (EA): Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chiral Chromatography: For enantiomerically pure batches, use chiral columns (e.g., Chiralpak AD-H) to exclude racemic contamination .

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